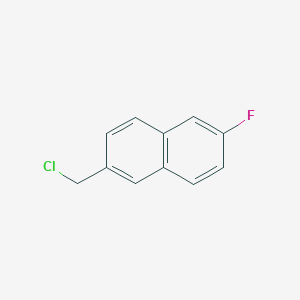
2-(Chloromethyl)-6-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the sixth position on the naphthalene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoronaphthalene typically involves the chloromethylation of 6-fluoronaphthalene. This can be achieved through the reaction of 6-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines in polar solvents.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthalenes.
Electrophilic Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Oxidation: Formation of naphthoic acids.
Reduction: Formation of methyl-substituted naphthalenes.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-fluoronaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-fluoronaphthalene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Comparación Con Compuestos Similares
2-(Chloromethyl)naphthalene: Lacks the fluorine atom, leading to different reactivity and properties.
6-Fluoronaphthalene: Lacks the chloromethyl group, resulting in different chemical behavior.
2-(Bromomethyl)-6-fluoronaphthalene: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness: 2-(Chloromethyl)-6-fluoronaphthalene is unique due to the presence of both chloromethyl and fluorine substituents on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C11H8ClF |
|---|---|
Peso molecular |
194.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 |
Clave InChI |
OGQHVZOLFIAWIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)F)C=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)
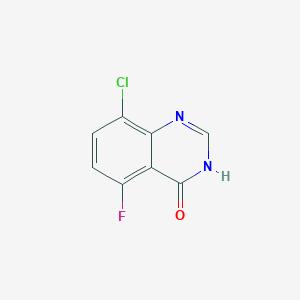
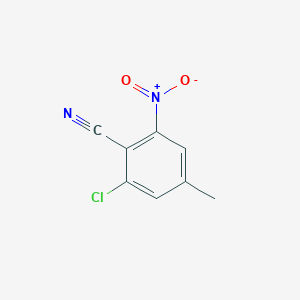



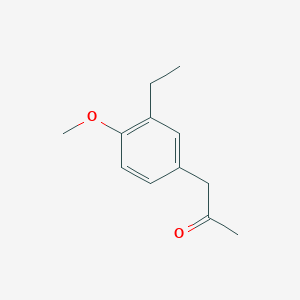
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)

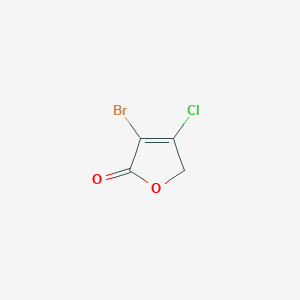
![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)
